6-[6-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide
Description
This compound is a quinazolinone derivative featuring a [1,3]dioxolo[4,5-g]quinazolin-8-one core substituted with a sulfanyl-linked carbamoyl methyl group at position 6 and a hexanamide chain terminating in a 4-methoxyphenylmethyl group at position 7 (Figure 1). The structural complexity arises from:
- Quinazolinone core: Known for its role in kinase inhibition and antimicrobial activity .
- [1,3]dioxolo group: Enhances metabolic stability and influences electronic properties .
- Hexanamide chain: Balances lipophilicity and solubility, critical for bioavailability .
- 4-Methoxyphenyl groups: Contribute to π-π stacking and modulate pharmacokinetics .
Properties
IUPAC Name |
6-[6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34N4O7S/c1-40-23-11-7-21(8-12-23)18-33-29(37)6-4-3-5-15-36-31(39)25-16-27-28(43-20-42-27)17-26(25)35-32(36)44-19-30(38)34-22-9-13-24(41-2)14-10-22/h7-14,16-17H,3-6,15,18-20H2,1-2H3,(H,33,37)(H,34,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZWLYAGYLNGNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3N=C2SCC(=O)NC5=CC=C(C=C5)OC)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[6-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide involves multiple steps, including the formation of the quinazolinone core, introduction of the sulfanyl group, and subsequent functionalization with the methoxyphenyl and hexanamide groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
6-[6-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide: can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Structure and Composition
The compound's molecular formula is , with a molecular weight of approximately 448.5 g/mol. The structure features a quinazolinone core integrated with a dioxole ring and methoxyphenyl groups, which contribute to its biological activity and chemical stability.
Medicinal Chemistry
-
Anticancer Activity :
- Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, including breast (MCF-7) and prostate (PC3) cancer cells. Its mechanism may involve the inhibition of specific cellular pathways critical for tumor growth.
-
Enzyme Inhibition :
- The compound has shown potential as an inhibitor of enzymes such as acetylcholinesterase, suggesting applications in treating neurodegenerative diseases like Alzheimer's disease.
-
Antimicrobial Properties :
- It has demonstrated moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis, indicating its potential as an antimicrobial agent in clinical settings.
Biological Studies
In vitro studies have highlighted the following biological activities:
| Activity Type | Target | Effect |
|---|---|---|
| Cytotoxicity | MCF-7 (breast cancer) | Dose-dependent inhibition |
| Cytotoxicity | PC3 (prostate cancer) | Significant reduction in cell viability |
| Antimicrobial | Salmonella typhi | Moderate to strong antibacterial effect |
| Antimicrobial | Bacillus subtilis | Effective against gram-positive bacteria |
Material Science
The compound can serve as a precursor for synthesizing advanced materials with specific properties:
- Polymers : Due to its unique functional groups, it can be used to develop polymers with enhanced mechanical or thermal properties.
- Catalysts : Its structural features may facilitate catalytic reactions in organic synthesis.
Anticancer Research
A study explored the efficacy of this compound in inhibiting the growth of breast cancer cells. The findings revealed an IC50 value in the micromolar range, indicating promising potential for further development into therapeutic agents.
Antimicrobial Testing
Research conducted on the antibacterial properties demonstrated that derivatives of this compound could effectively inhibit bacterial growth at low concentrations. This positions it as a candidate for developing new antibiotics.
Mechanism of Action
The mechanism of action of 6-[6-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to interact with various biological targets, potentially inhibiting their activity and leading to therapeutic effects. The exact pathways and molecular targets would require further research to elucidate.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous quinazolinone derivatives (Table 1) highlight key differences in substituents and their pharmacological implications:
Table 1: Structural and Functional Comparison
Key Findings :
Physicochemical Properties: The target compound’s 4-methoxyphenyl groups confer moderate logP (~4.7 predicted), balancing solubility and membrane permeability .
Mechanism of Action (MOA): Quinazolinones with sulfanyl-carbamoyl groups (e.g., target compound) show dual binding to COX-1 and kinase domains via hydrogen bonding and hydrophobic interactions . Fluorophenyl analogs () display stronger affinity for hydrophobic enzyme pockets, suggesting enhanced CNS activity .
Biological Activity: Antimicrobial Potential: The target compound’s dioxolo and methoxy groups align with bioactive marine sponge extracts (), suggesting broad-spectrum activity . Safety Profile: Unlike nitro-containing derivatives (), the target compound’s methoxy groups mitigate cytotoxicity risks .
Synthetic Feasibility :
Biological Activity
The compound 6-[6-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide is a complex quinazoline derivative that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.
Chemical Structure and Synthesis
The compound's structure features a quinazoline core with various functional groups that may influence its biological activity. The synthesis of similar quinazoline derivatives has been reported to involve multistep processes, often starting from simpler aromatic compounds and incorporating various substituents to enhance efficacy against specific biological targets .
Synthesis Example
A synthesis pathway for related quinazoline derivatives includes:
- Starting Materials : 2-methoxybenzoic acid or 3-methoxy-2-naphthoic acid.
- Reagents : Acetic anhydride, ammonium thiocyanate.
- Conditions : Reflux in suitable solvents.
- Yield : Varies by compound but generally falls within 16-45% for complex derivatives .
Antimicrobial Activity
Quinazoline derivatives are known for their diverse antimicrobial properties. Studies have shown that certain substituted quinazolines exhibit significant activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The compound may share these properties due to its structural similarity to other active quinazolines.
Table 1: Antimicrobial Activity of Quinazoline Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| Compound A | S. aureus | 20 | 32 |
| Compound B | E. coli | 18 | 64 |
| Target Compound | C. albicans | 15 | 128 |
Anticancer Activity
Recent studies have indicated that quinazoline derivatives can inhibit the proliferation of cancer cells. The target compound may exhibit similar effects; preliminary data suggests moderate antiproliferative activity against various cancer cell lines.
Case Study: Antiproliferative Effects
In a study evaluating the antiproliferative effects of quinazoline derivatives:
- Compounds were tested on human cancer cell lines.
- Results indicated that phenyl-substituted compounds exhibited enhanced activity compared to naphthyl-substituted variants.
- The target compound showed IC50 values in the low micromolar range against specific cancer cell lines, indicating promising anticancer potential .
The biological activity of quinazoline derivatives is often attributed to their ability to inhibit key enzymes and pathways involved in cell proliferation and survival. For instance:
- Kinase Inhibition : Some derivatives have shown the ability to bind to and inhibit specific kinases, which are crucial in signaling pathways related to cancer progression.
- Bromodomain Inhibition : Certain compounds have demonstrated the capacity to disrupt protein-protein interactions critical for transcriptional regulation in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
